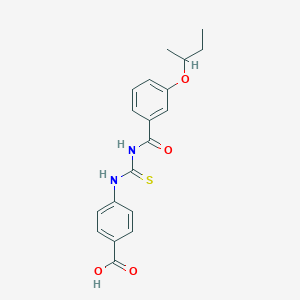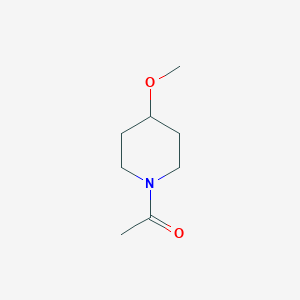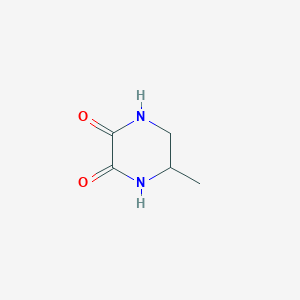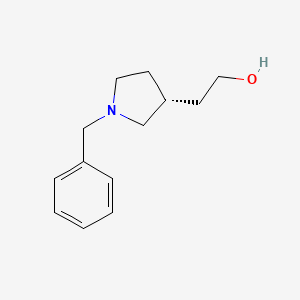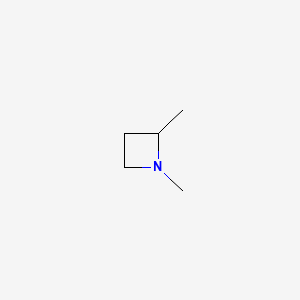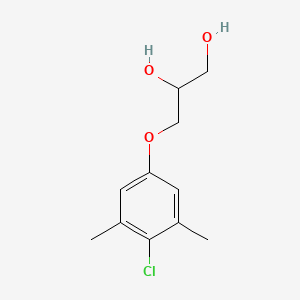![molecular formula C19H16F4N4O2 B13950271 2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-5,7-difluoro-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13950271.png)
2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-5,7-difluoro-4-oxo-4H-quinazolin-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-5,7-difluoro-4-oxo-4H-quinazolin-3-yl]acetamide is a synthetic organic compound that features a quinazolinone core structure. This compound is notable for its multiple fluorine substitutions, which can significantly influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-5,7-difluoro-4-oxo-4H-quinazolin-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the difluorophenyl and ethyl-methyl-amino groups. Common reagents used in these steps include fluorinating agents, amines, and acylating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would necessitate the use of industrial reactors, precise control of reaction conditions, and efficient purification methods to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-5,7-difluoro-4-oxo-4H-quinazolin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core or the difluorophenyl group.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-5,7-difluoro-4-oxo-4H-quinazolin-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s fluorine substitutions make it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties due to its fluorine content.
作用機序
The mechanism of action of 2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-5,7-difluoro-4-oxo-4H-quinazolin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity, while the quinazolinone core can interact with active sites or binding pockets. This compound may modulate biological pathways by inhibiting or activating specific targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(4-{[(3,5-difluorophenyl)amino]methyl}phenoxy)acetamide
- Ethyl 3-amino-5-(2,4-difluorophenyl)thiophene-2-carboxylate
- 3,5-Difluorophenylmagnesium bromide
Uniqueness
Compared to similar compounds, 2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-5,7-difluoro-4-oxo-4H-quinazolin-3-yl]acetamide stands out due to its unique combination of a quinazolinone core and multiple fluorine substitutions. This structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C19H16F4N4O2 |
|---|---|
分子量 |
408.3 g/mol |
IUPAC名 |
2-(3,5-difluorophenyl)-N-[2-[ethyl(methyl)amino]-5,7-difluoro-4-oxoquinazolin-3-yl]acetamide |
InChI |
InChI=1S/C19H16F4N4O2/c1-3-26(2)19-24-15-9-13(22)8-14(23)17(15)18(29)27(19)25-16(28)6-10-4-11(20)7-12(21)5-10/h4-5,7-9H,3,6H2,1-2H3,(H,25,28) |
InChIキー |
AMTQEFXKTWSQLS-UHFFFAOYSA-N |
正規SMILES |
CCN(C)C1=NC2=C(C(=CC(=C2)F)F)C(=O)N1NC(=O)CC3=CC(=CC(=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


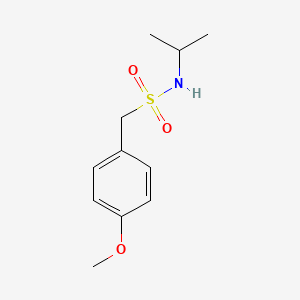
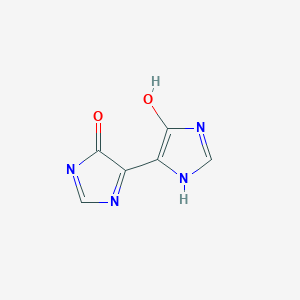
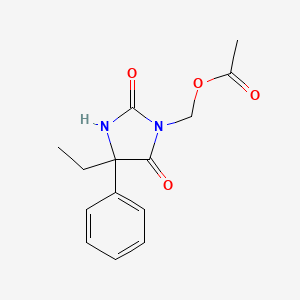
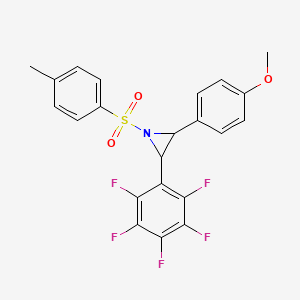
![8-Bromo-2,4-dichlorobenzofuro[3,2-d]pyrimidine](/img/structure/B13950216.png)
